Z-Gly-ile-OH

Description

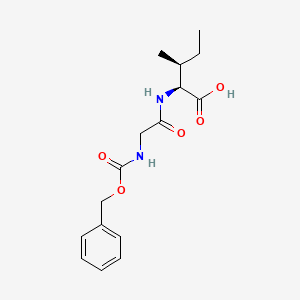

Z-Gly-ile-OH, also known as N-benzyloxycarbonylglycyl-L-isoleucine, is a dipeptide compound composed of glycine and isoleucine. It is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins. The compound is characterized by its protective benzyloxycarbonyl (Z) group, which helps in stabilizing the molecule during synthesis.

Properties

IUPAC Name |

3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-3-11(2)14(15(20)21)18-13(19)9-17-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXHSERXWVIZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943028 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20807-11-8 | |

| Record name | N-(((Phenylmethoxy)carbonyl)glycyl)-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020807118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-ile-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid (glycine) to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine. The next step involves the coupling of isoleucine to the glycine residue using a coupling reagent such as HCTU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM) and a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of Z-Gly-ile-OH follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of optimized cleavage procedures and appropriate protecting group schemes is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-ile-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove protective groups or modify the peptide structure.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the removal of protective groups, resulting in free peptides.

Scientific Research Applications

Z-Gly-ile-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis, facilitating the study of peptide structure and function.

Biology: The compound is employed in the synthesis of biologically active peptides, aiding in the investigation of protein-protein interactions and enzyme functions.

Medicine: Z-Gly-ile-OH is used in the development of peptide-based therapeutics, including drugs for cancer, diabetes, and infectious diseases.

Industry: The compound finds applications in the production of peptide-based materials, such as hydrogels and nanomaterials

Mechanism of Action

The mechanism of action of Z-Gly-ile-OH involves its role as a peptide building block. The compound interacts with various molecular targets, including enzymes and receptors, through peptide bonds. These interactions can modulate biological pathways and processes, such as signal transduction and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Z-Gly-OH: N-benzyloxycarbonylglycine, a simpler compound with only glycine.

Z-Gly-Gly-OH: N-benzyloxycarbonylglycylglycine, a dipeptide with two glycine residues.

Z-Gly-Ala-OH: N-benzyloxycarbonylglycylalanine, a dipeptide with glycine and alanine

Uniqueness

Z-Gly-ile-OH is unique due to the presence of isoleucine, which imparts specific structural and functional properties. The isoleucine residue contributes to the hydrophobicity and steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Biological Activity

Z-Gly-Ile-OH, a peptide compound, has garnered attention in various biological studies due to its unique structural properties and potential applications in biochemistry and pharmacology. This article delves into the biological activity of Z-Gly-Ile-OH, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

Z-Gly-Ile-OH is a peptide composed of glycine and isoleucine residues. The Z (benzyloxycarbonyl) group is a protective group commonly used in peptide synthesis to enhance stability and solubility. The presence of glycine contributes to the flexibility of the peptide chain, while isoleucine introduces hydrophobic characteristics that can influence binding interactions with biological targets.

The biological activity of Z-Gly-Ile-OH is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:

- Binding Interactions : Z-Gly-Ile-OH can form hydrogen bonds and engage in hydrophobic interactions with target proteins, modulating their activity.

- Enzyme Inhibition : Preliminary studies suggest that Z-Gly-Ile-OH may inhibit certain enzymes by competing for binding sites or altering enzyme conformation.

- Protein-Protein Interactions : This compound is utilized in research focusing on protein-protein interactions, which are crucial for numerous cellular processes.

Research Applications

Z-Gly-Ile-OH has been employed in various scientific fields:

- Biochemistry : It serves as a model compound for studying peptide synthesis and the dynamics of peptide bond formation.

- Pharmacology : Investigations into its potential as a therapeutic agent are ongoing, particularly concerning its role in modulating neurotransmitter systems and its anticonvulsant properties .

- Material Science : Its unique properties are being explored for developing novel biomaterials and biochemical assays .

Comparative Studies

To understand the significance of Z-Gly-Ile-OH, it is essential to compare it with similar compounds. The following table summarizes key differences:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| Z-Gly-Ile-OH | Glycine - Isoleucine | Modulates enzyme activity | Biochemical assays, protein studies |

| Z-Gly-OH | Glycine | Antagonizes seizures | Neuropharmacology |

| Z-Ile-Gly-Gly-OH | Isoleucine - Glycine - Glycine | Potential enzyme interaction | Peptide synthesis |

Z-Gly-Ile-OH's unique sequence imparts distinct structural properties compared to other compounds like Z-Gly-OH and Z-Ile-Gly-Gly-OH, influencing their biological activities and applications.

Case Studies

Recent studies have highlighted the potential therapeutic effects of Z-Gly-Ile-OH. For instance:

- Anticonvulsant Activity : Research indicates that N-benzyloxycarbonylglycine (related to Z-Gly-Ile-OH) exhibits significant anticonvulsant effects when administered at specific dosages . This suggests potential applications in treating seizure disorders.

- Protein Interaction Studies : In vitro assays have demonstrated that Z-Gly-Ile-OH can effectively disrupt certain protein-protein interactions, making it a valuable tool for understanding cellular signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.